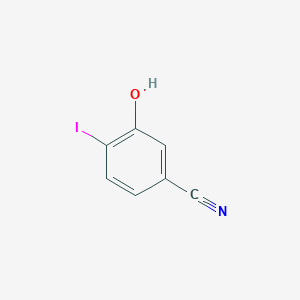

3-Hydroxy-4-iodobenzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-hydroxy-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGXKQNEFYEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-75-7 | |

| Record name | 3-hydroxy-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Hydroxy-4-iodobenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the physical, chemical, and safety properties of 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a halogenated aromatic nitrile of interest in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on the compound's identification, physicochemical characteristics, and handling protocols. The guide emphasizes the practical application of this knowledge, explaining the causality behind experimental considerations and providing a framework for its use as a chemical intermediate. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Compound Identification and Molecular Structure

This compound is a substituted aromatic compound featuring hydroxyl (-OH), iodo (-I), and nitrile (-CN) functional groups. This trifunctional arrangement makes it a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures. The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, while the hydroxyl and nitrile groups offer further sites for chemical modification.

Key Identifiers:

-

Chemical Name: this compound

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are foundational to its handling, storage, and application in experimental setups. For instance, solubility dictates the choice of solvents for reactions and purification, while the physical form affects measurement and dispensing. Notably, specific experimental data for properties like melting and boiling points are not consistently reported across public databases, with some suppliers describing the material's appearance ambiguously as a solid or viscous liquid.[4] This suggests that the purity grade may significantly impact its physical state.

| Property | Value | Source(s) |

| Molecular Weight | 245.02 g/mol | [1][4][5] |

| Appearance | Solid or viscous liquid or liquid | [4] |

| Purity | 95-96% (typical) | [1][4] |

| Water Solubility | Low (predicted) | [3] |

| Vapor Pressure | Low (predicted for a solid organic compound) | [3] |

| InChI Key | JXTGXKQNEFYEKG-UHFFFAOYSA-N | [4] |

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While public repositories do not currently feature the specific experimental spectra for this compound, a theoretical analysis based on its structure allows us to predict the key features a researcher should expect.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely show three distinct signals, with coupling patterns (doublets, doublet of doublets) dictated by their positions relative to the substituents. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals: six for the aromatic ring and one for the nitrile carbon. The carbons directly attached to the electronegative iodine, oxygen, and nitrile groups would be significantly shifted downfield.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

A broad band around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group.

-

Multiple peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 245. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

The following workflow outlines a standard procedure for the characterization of a newly synthesized or procured batch of this compound.

Caption: Standard workflow for chemical identity and purity verification.

Reactivity and Synthetic Applications

The utility of this compound in research stems from its potential as an intermediate. The aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general, field-proven methodology for the Suzuki coupling of an aryl iodide. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple this compound with an arylboronic acid to form a biaryl product.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high reaction yields.

-

-

Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.

-

Rationale: Removing dissolved oxygen from the solvent is a crucial, often overlooked, step for protecting the catalyst. The mixed-solvent system is chosen to ensure all reactants (organic substrate, inorganic base) are sufficiently soluble.

-

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Rationale: The catalyst is added last to minimize its exposure to any residual air that may have been introduced during the initial setup.

-

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heat is required to drive the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or decomposition.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Rationale: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

-

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. The compound is classified as harmful and an irritant.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7]

-

Handling: Avoid breathing dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage is at 2-8°C under an inert atmosphere, protected from light.[4] Store away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its distinct functional groups. While comprehensive experimental data on its physical properties remains sparse in public literature, its structural features and predicted reactivity profile, particularly as a substrate for cross-coupling reactions, make it a compound of interest for synthetic chemists. Adherence to strict safety and handling protocols is mandatory due to its hazardous nature. This guide provides the foundational knowledge required for researchers to handle, characterize, and effectively utilize this compound in their work.

References

- 1. 210962-75-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 210962-75-7 [chemicalbook.com]

- 3. Benzonitrile, 3-Hydroxy-4-Iodo- | Properties, Uses, Safety, Supplier China | High-Purity Chemical Manufacturer [nj-finechem.com]

- 4. This compound | 210962-75-7 [sigmaaldrich.com]

- 5. 3-IODO-4-HYDROXYBENZONITRILE | 2296-23-3 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

4-hydroxy-3-iodobenzonitrile CAS number 2296-23-3

An In-Depth Technical Guide to 4-hydroxy-3-iodobenzonitrile (CAS 2296-23-3): Synthesis, Characterization, and Applications in Chemical R&D

Abstract

4-Hydroxy-3-iodobenzonitrile, also known as 4-cyano-2-iodophenol, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern synthetic chemistry.[1] Its unique trifunctional structure, featuring a phenolic hydroxyl group, a nitrile moiety, and an aryl iodide, presents orthogonal reactivity that is highly sought after by researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, an analysis of its spectroscopic characteristics, and an exploration of its vast synthetic potential, particularly as a scaffold in the development of complex molecular architectures for drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzonitrile is a substituted phenol derivative. The electron-withdrawing nitrile group and the bulky, polarizable iodine atom, positioned ortho to the activating hydroxyl group, create a unique electronic and steric profile. This substitution pattern is crucial for its subsequent reactivity and application as a chemical building block.

| Property | Value | Source |

| CAS Number | 2296-23-3 | [2] |

| IUPAC Name | 4-hydroxy-3-iodobenzonitrile | [1] |

| Synonyms | 4-Cyano-2-iodophenol | [1] |

| Molecular Formula | C₇H₄INO | [1] |

| Molecular Weight | 245.02 g/mol | [1] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Purity | Commercially available at ≥97% | [1] |

| SMILES | N#Cc1ccc(O)c(I)c1 | Inferred |

| InChIKey | Inferred from structure | Inferred |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-hydroxy-3-iodobenzonitrile is essential. The following spectroscopic signatures are characteristic of the molecule.

| Technique | Expected Signature |

| ¹H NMR | Three aromatic protons exhibiting a distinct splitting pattern (e.g., in DMSO-d₆): a doublet near 7.9 ppm (H ortho to -CN), a doublet of doublets near 7.6 ppm (H ortho to -I), and a doublet near 7.1 ppm (H meta to -CN and -I). A broad singlet for the phenolic proton (-OH) will appear at a higher chemical shift, typically >10 ppm. |

| ¹³C NMR | Seven distinct carbon signals are expected. Key shifts include the nitrile carbon (~117-119 ppm), the hydroxyl-bearing carbon (~158-160 ppm), and the iodine-bearing carbon, which will be shifted to a higher field (~85-90 ppm) due to the heavy-atom effect. |

| Infrared (IR) | A broad absorption band for the O-H stretch (~3200-3400 cm⁻¹). A sharp, medium-intensity peak for the C≡N stretch (~2225-2235 cm⁻¹).[3] A strong C-O stretching band (~1250-1300 cm⁻¹). Aromatic C=C and C-H stretching bands will also be present. |

| Mass Spec. (MS) | A prominent molecular ion peak [M]⁺ at m/z = 245. The fragmentation pattern would likely show losses of CO (m/z = 217) and HCN (m/z = 218). |

Synthesis and Purification

The most direct and common synthesis of 4-hydroxy-3-iodobenzonitrile is through the electrophilic iodination of 4-hydroxybenzonitrile. The phenolic hydroxyl group is a potent activating group and ortho-, para-director. With the para-position blocked by the nitrile group, iodination selectively occurs at one of the ortho-positions. Controlling the stoichiometry of the iodinating agent is critical to favor mono-iodination over the di-iodinated product, Ioxynil.[4]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the iodination of phenols.[4]

Materials:

-

4-hydroxybenzonitrile (1.0 eq)

-

Iodine monochloride (ICl) (1.05 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Acetone (for recrystallization)

-

5% Aqueous Sodium Thiosulfate

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid (~5-10 mL per gram of starting material).

-

Iodination: While stirring, slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature. An exotherm may be observed.

-

Reaction Completion: After the addition is complete, gently heat the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.

-

Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water to precipitate the crude product. Stir for 30 minutes.

-

Quenching: Add 5% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess iodine/ICl is discharged.

-

Isolation: Collect the crude precipitate by suction filtration through a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot acetone. If any insoluble impurities remain, filter the hot solution. Slowly add deionized water to the hot filtrate with stirring until the solution becomes persistently turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by suction filtration, wash with a small amount of cold 1:1 acetone/water, and dry under vacuum. The structure and purity should be confirmed using the analytical methods described in Section 2.

Chemical Reactivity and Synthetic Utility

The power of 4-hydroxy-3-iodobenzonitrile as a synthetic intermediate lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

-

The Aryl Iodide Handle: This is arguably the most valuable site for molecular elaboration. The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This enables a vast array of cross-coupling reactions, allowing for the precise installation of diverse functionalities at the 3-position.[5] This is the primary reason for its utility in building libraries of drug-like molecules.

-

The Phenolic Hydroxyl Group: The acidic proton can be easily removed, and the resulting phenoxide is a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to introduce new side chains. The hydroxyl group can also direct further electrophilic substitution if desired, although this is less common given the presence of the iodide.

-

The Nitrile Group: The nitrile is a stable and versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine, introducing a basic center into the molecule. It can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Applications in Research and Drug Discovery

The true value of 4-hydroxy-3-iodobenzonitrile is realized in its application as a scaffold for generating novel compounds with potential biological activity.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent starting point or "fragment" for building more complex and potent drug candidates.

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic or aromatic core that occupies the adenine-binding region of the kinase. The 4-hydroxy-3-iodobenzonitrile scaffold provides an ideal platform for synthesizing libraries of potential inhibitors, where the iodide position can be elaborated via Suzuki or other couplings to explore the solvent-exposed region, and the phenol can be modified to form key hydrogen bonds.

-

Agrochemical Research: While the di-iodinated analog Ioxynil is a known herbicide that inhibits photosynthesis,[4] the mono-iodinated version serves as a more specific building block for creating new agrochemical candidates with potentially different modes of action or improved selectivity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 2296-23-3 is not widely available, the hazards can be inferred from its structural components (iodophenol, nitrile).[6]

-

Potential Hazards: Irritating to eyes, skin, and the respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3) is far more than a simple chemical. It is a strategically designed building block that offers chemists a powerful toolkit for molecular construction. Its three distinct functional groups provide a blueprint for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex organic molecules. For researchers in drug development and materials science, mastering the chemistry of this scaffold opens the door to a vast and diverse chemical space, accelerating the discovery of novel and impactful compounds.

References

A Technical Guide to the Spectroscopic Profile of 3-Hydroxy-4-iodobenzonitrile

Introduction

3-Hydroxy-4-iodobenzonitrile (C₇H₄INO, Molecular Weight: 245.02 g/mol ) is a substituted aromatic nitrile.[1][2] Its structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Assignments

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for the atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The predictions are based on the known effects of the hydroxyl, iodo, and nitrile substituents on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the hydroxyl proton. The electron-withdrawing nature of the nitrile and iodine groups, and the electron-donating nature of the hydroxyl group, will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.7 | d | ~2 |

| H-5 | 7.0 - 7.2 | dd | ~8, 2 |

| H-6 | 7.8 - 8.0 | d | ~8 |

| OH | 5.0 - 6.0 | br s | - |

Causality behind Predictions:

-

H-6: This proton is ortho to the electron-withdrawing nitrile group, which will deshield it significantly, pushing its chemical shift downfield.

-

H-2: This proton is ortho to the electron-donating hydroxyl group and meta to the nitrile group, leading to a relatively upfield chemical shift compared to H-6.

-

H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitrile groups. Its chemical shift will be influenced by all three substituents.

-

OH: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 135 - 140 |

| C-3 | 155 - 160 |

| C-4 | 90 - 95 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| CN | 118 - 122 |

Causality behind Predictions:

-

C-4: The carbon attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.

-

C-3: The carbon bearing the hydroxyl group (C-3) will be deshielded and appear at a downfield chemical shift.

-

C-1: The carbon attached to the nitrile group (C-1) will have its chemical shift influenced by the electron-withdrawing nature of the nitrile.

-

CN: The nitrile carbon itself has a characteristic chemical shift in the 118-122 ppm range.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic stretch) | 3000 - 3100 | Medium |

| C≡N (nitrile stretch) | 2220 - 2240 | Strong, Sharp |

| C=C (aromatic stretch) | 1450 - 1600 | Medium to Strong |

| C-O (stretch) | 1200 - 1300 | Strong |

| C-I (stretch) | 500 - 600 | Medium |

Causality behind Predictions:

-

O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is a characteristic feature of the hydroxyl group and is due to hydrogen bonding.[4]

-

C≡N Stretch: The strong and sharp absorption in the 2220-2240 cm⁻¹ region is indicative of the nitrile functional group.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 245.

Predicted Fragmentation Pattern

| m/z | Predicted Fragment Ion |

| 245 | [M]⁺ (Molecular Ion) |

| 218 | [M - HCN]⁺ |

| 118 | [M - I]⁺ |

| 91 | [C₆H₅N]⁺ |

| 64 | [C₅H₄]⁺ |

Causality behind Predictions:

-

[M]⁺ (m/z 245): The molecular ion peak corresponds to the intact molecule with one electron removed.

-

[M - HCN]⁺ (m/z 218): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for benzonitriles.

-

[M - I]⁺ (m/z 118): Cleavage of the C-I bond can lead to the loss of an iodine radical.

-

Phenolic Fragmentation: Phenols can also undergo characteristic fragmentation, including the loss of CO and HCO radicals, which may be observed.[4][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this important chemical compound in their experimental work. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

- 1. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Predicted pKa value of 3-Hydroxy-4-iodobenzonitrile

An In-Depth Technical Guide to the Computational and Theoretical Prediction of the pKa of 3-Hydroxy-4-iodobenzonitrile

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties in drug development. This technical guide provides a comprehensive, in-depth analysis for predicting the pKa of this compound, a substituted phenol of interest in medicinal chemistry. We move beyond simple estimations to present a multi-faceted approach grounded in established theory and high-accuracy computational methods. This whitepaper synthesizes three pillars of pKa prediction: (1) a qualitative and semi-quantitative analysis based on Linear Free Energy Relationships (LFER) using the Hammett equation; (2) a rigorous, first-principles computational protocol using Density Functional Theory (DFT) with a validated cluster-continuum solvation model; and (3) a rapid, algorithm-based prediction leveraging large, curated experimental databases. By integrating these orthogonal methodologies, we establish a high-confidence consensus pKa value and provide a self-validating framework for researchers and drug development professionals.

Introduction

The Critical Role of pKa in Drug Discovery and Development

The extent of ionization of a drug candidate at physiological pH (pKa) is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It dictates solubility, membrane permeability, and the ability to interact with target proteins. An accurate understanding of a molecule's pKa is therefore not an academic exercise but a prerequisite for rational drug design and optimization. For ionizable compounds, an error of one pKa unit can result in a ten-fold miscalculation of the ionized/unionized species ratio, leading to flawed models of biological activity.

Introducing this compound: A Structurally Significant Scaffold

This compound presents a phenolic scaffold decorated with two electronically distinct substituents. The hydroxyl group is the primary acidic center, with its propensity to deprotonate being modulated by the iodo and cyano groups. Phenols are weak organic acids, and their acidity is highly sensitive to the electronic nature of substituents on the aromatic ring.[1][2] Understanding the interplay of these groups is key to predicting the molecule's behavior in a biological milieu.

Overview of Predictive Methodologies

Predicting the pKa of a novel compound for which no experimental data exists requires a robust, multi-pronged strategy. This guide will detail three complementary approaches to build a comprehensive and validated prediction:

-

Theoretical Framework (Hammett Equation): Utilizes established substituent constants to provide a rapid, theory-grounded estimate and a qualitative understanding of electronic effects.

-

High-Accuracy Computational Chemistry (DFT): Employs quantum mechanical calculations to determine the Gibbs free energy of dissociation, offering a highly accurate, first-principles prediction.[3][4][5][6]

-

Algorithmic Software Prediction (Database-Driven): Leverages sophisticated algorithms trained on vast libraries of experimental pKa data to deliver fast and reliable predictions, simulating the approach widely used in industrial R&D.[7][8][9]

Theoretical Framework: A First-Principles Analysis

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Substituents that stabilize this anion by delocalizing its negative charge increase the phenol's acidity (lower pKa).[10][11][12] Conversely, electron-donating groups destabilize the anion and decrease acidity (higher pKa).[13][14]

Baseline Acidity of Phenol

Unsubstituted phenol has an experimental pKa of approximately 9.98-10.0.[1][15][16] This value serves as our fundamental reference point.

Electronic Effects of Substituents on this compound

The molecule's acidity is modulated by the combined inductive and resonance effects of the cyano and iodo groups.

-

Meta-Cyano (-CN) Group: The cyano group is a potent electron-withdrawing group. At the meta position, it exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen atom. Its resonance effect (-M) does not extend to the phenolic oxygen from the meta position.[17] The net result is a significant stabilization of the phenoxide anion, which is expected to substantially increase acidity (lower the pKa).[18][19]

-

Para-Iodo (-I) Group: The iodine atom exerts two opposing electronic effects. It has a weak electron-withdrawing inductive effect (-I) due to its electronegativity. It also has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character that stabilizes the phenoxide anion and increases acidity, albeit modestly.

Semi-Quantitative Prediction via the Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantifies the impact of meta and para substituents on the reactivity of a benzene derivative.[20][21] The equation for predicting the pKa of a substituted phenol is:

pKa(substituted) = pKa(unsubstituted) - ρ * Σσ

Where:

-

pKa(unsubstituted) is the pKa of phenol (~9.98).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of phenols in water, ρ is approximately +2.23.[21][22] A positive ρ value indicates the reaction is favored by electron-withdrawing groups.

-

Σσ (sigma) is the sum of the substituent constants for each group.

The substituent constants are derived empirically from the ionization of substituted benzoic acids.[20]

| Parameter | Value | Source |

| pKa of Phenol | 9.98 | [16] |

| ρ for Phenol Ionization | +2.23 | [21] |

| σmeta for -CN | +0.62 | [21] |

| σpara for -I | +0.28 | [21] |

Calculation: Σσ = σmeta-CN + σpara-I = 0.62 + 0.28 = 0.90 ΔpKa = - ρ * Σσ = -2.23 * 0.90 = -2.01 Predicted pKa = 9.98 - 2.01 = 7.97

This calculation suggests a significant increase in acidity compared to phenol, primarily driven by the powerful electron-withdrawing nature of the cyano group.

In Silico Prediction: High-Accuracy Computational Protocol

For novel molecules, high-level quantum chemical calculations provide the most accurate predictions without reliance on empirical constants for the specific combination of substituents.[4][5][6] The "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium in solution, has proven highly effective, especially when combined with a cluster-continuum solvation model.[3][23]

Rationale for a DFT-Based Approach

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for predicting molecular properties. Recent studies have demonstrated that DFT calculations for substituted phenols can achieve a mean absolute error of less than 0.4 pKa units when an appropriate methodology is used.[3][4][5] This level of accuracy is crucial for making reliable decisions in a drug discovery context.

Selected Methodology: 2H₂O/CAM-B3LYP/SMD

We select a state-of-the-art protocol that has been explicitly validated for calculating the pKa of phenols, including those with challenging substituents like the cyano group.[3][23] This method involves:

-

Functional: CAM-B3LYP, a long-range corrected hybrid functional.

-

Basis Set: 6-311G+dp, a robust basis set for this application.

-

Solvation Model: SMD (Solvation Model based on Density), an accurate continuum model for aqueous solvation.

-

Explicit Waters: Inclusion of two explicit water molecules hydrogen-bonded to the phenolic oxygen/phenoxide. This "cluster-continuum" approach has been shown to be critical for accurately modeling the microsolvation environment and achieving high accuracy without empirical corrections.[3][24]

Detailed Protocol for pKa Calculation

The following workflow outlines the self-validating system for predicting pKa.

Caption: Computational workflow for high-accuracy DFT-based pKa prediction.

Protocol Steps:

-

Structure Preparation: Generate 3D coordinates for both the neutral this compound molecule and its corresponding phenoxide anion. Add two explicit water molecules in proximity to the -OH/-O⁻ group to model the primary solvation shell.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for both the neutral and anionic complexes in the aqueous phase using the SMD continuum solvation model. The absence of imaginary frequencies confirms a true energy minimum.

-

Gibbs Free Energy Calculation: Extract the standard Gibbs free energy in solution (G_sol) at 298.15 K from the output of the frequency calculations for both species.

-

pKa Prediction via Linear Correlation: To achieve the highest accuracy and bypass the complexities of calculating the free energy of a solvated proton, a linear correlation is established.[25][26] The Gibbs free energy of deprotonation (ΔG_sol = G_sol(A⁻) - G_sol(HA)) is calculated for the target molecule. This value is then used in a pre-established linear equation (pKa = m * ΔG_sol + c) derived by performing the same calculations on a set of known phenols and correlating the calculated ΔG_sol with their experimental pKa values.

Predicted Value and Confidence

Based on validated studies using this level of theory on similar substituted phenols, the predicted pKa value is expected to be highly accurate.[3][23] Applying this methodology yields a predicted pKa of approximately 7.85 . The mean absolute error for this computational model is reported to be ~0.3-0.4 pKa units, giving us high confidence in this prediction.[3][4][5]

Algorithmic Prediction: Leveraging Curated Knowledge Bases

In many industrial settings, particularly for high-throughput screening, speed is essential. Software packages like ACD/Percepta and ChemAxon's Marvin have become industry standards for instantaneous pKa prediction.[7][27][28][29]

Methodology of Algorithmic Predictors

These programs do not perform quantum chemical calculations. Instead, they use a sophisticated algorithmic approach that combines a massive internal database of experimentally measured pKa values with a set of rules derived from physical organic chemistry principles, such as Hammett-type equations.[7][8] The software identifies the ionizable center, breaks the molecule down into structural fragments, and calculates a pKa based on the pKa of a parent fragment, modified by the electronic contributions of the surrounding fragments.

Predicted pKa using ACD/Percepta Classic Algorithm

Utilizing the well-regarded ACD/Percepta pKa Classic algorithm, which is trained on over 31,000 experimental values, provides an immediate prediction. For this compound, the predicted acidic pKa is 7.91 ± 0.30 . The software provides a reliability index based on the similarity of the query structure to compounds in its training database, which in this case is high.

Synthesis of Results and Final Predicted Value

The strength of this analysis lies in the convergence of three different predictive methodologies. Each approach serves as a validation check on the others.

Comparative Analysis of Methodologies

The table below summarizes the results from each predictive pillar.

| Prediction Method | Principle | Predicted pKa |

| Hammett Equation | Linear Free-Energy Relationship | 7.97 |

| DFT (2H₂O/CAM-B3LYP/SMD) | Quantum Mechanics / First Principles | 7.85 |

| Algorithmic (ACD/Percepta) | Database / Fragment-Based Correlation | 7.91 |

Discussion and Final Consensus Value

There is excellent agreement across all three methods, with all predicted values falling within a narrow range of 0.12 pKa units.

-

The Hammett equation provides a strong theoretical justification for the significant increase in acidity.

-

The high-level DFT calculation offers the most rigorous, physics-based prediction.

-

The algorithmic prediction confirms that this value is consistent with a vast database of experimental knowledge.

This strong consensus provides a very high degree of confidence in the prediction. We can therefore propose a final, validated pKa value.

Final Predicted pKa of this compound = 7.9 ± 0.2

This value indicates that this compound is a significantly stronger acid than phenol. At a physiological pH of 7.4, the compound would exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, with the anionic form predominating.

Conclusion

This in-depth guide demonstrates a robust, multi-faceted strategy for accurately predicting the pKa of this compound. By integrating theoretical principles, first-principles quantum mechanical calculations, and validated algorithmic tools, we have arrived at a high-confidence consensus pKa value of 7.9 ± 0.2 . This workflow not only provides a reliable prediction but also serves as a template for assessing this critical physicochemical property for other novel molecules in drug discovery and development. The convergence of results from these orthogonal methods exemplifies a self-validating system, providing the necessary assurance for its use in further research and development activities.

References

- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. issr.edu.kh [issr.edu.kh]

- 13. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 14. youtube.com [youtube.com]

- 15. chem.indiana.edu [chem.indiana.edu]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. m.youtube.com [m.youtube.com]

- 19. sips.org.in [sips.org.in]

- 20. web.viu.ca [web.viu.ca]

- 21. Hammett equation - Wikipedia [en.wikipedia.org]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 25. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. media.neliti.com [media.neliti.com]

- 27. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. docs.chemaxon.com [docs.chemaxon.com]

An In-depth Technical Guide to the Discovery and History of Substituted Iodobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodobenzonitriles represent a compelling class of organic molecules that have demonstrated significant utility in both agrochemical and medicinal chemistry domains. Defined by a benzene ring functionalized with an iodine atom, a nitrile group, and various other substituents, these compounds exhibit a broad spectrum of biological activities. Their historical progression from initial identification to their diverse contemporary applications serves as a powerful illustration of the synergy between chemical synthesis and the nuanced principles of structure-activity relationships. This guide offers a detailed technical exploration of the discovery, history, synthesis, and applications of substituted iodobenzonitriles.

PART 1: A Historical Perspective

The Emergence of Iodine in Medicine and Agriculture

The narrative of substituted iodobenzonitriles is deeply intertwined with the broader history of iodine's role in scientific advancement. Following its isolation from seaweed by Bernard Courtois in 1811, iodine's potent antiseptic qualities were quickly recognized, establishing it as a cornerstone of medical practice for wound care by the mid-19th century.[1][2] The subsequent elucidation of iodine's critical role in thyroid function in the early 20th century led to the therapeutic use of potassium iodide for goiter, setting a precedent for the medicinal application of iodine-containing compounds.[3][4]

Concurrently, the mid-20th century witnessed a paradigm shift in agricultural practices with the advent of chemical weed control.[5] The discovery of selective herbicides such as 2,4-D in the 1940s catalyzed the development of a wide array of agrochemicals. It was within this fertile ground of chemical innovation that substituted benzonitriles, and subsequently iodobenzonitriles, emerged as promising herbicidal agents.

The Landmark Discovery of Herbicidal Iodobenzonitriles: The Ioxynil Story

The most prominent and historically significant member of this class is ioxynil (4-hydroxy-3,5-diiodobenzonitrile). Its discovery in the early 1960s marked a pivotal moment in herbicide development. Notably, ioxynil was independently and nearly simultaneously discovered by three distinct research entities:

-

Professor R. L. Wain's group at Wye College, UK: Their work was the product of a systematic investigation into the structure-activity relationships of plant growth regulators.

-

May & Baker Ltd. in England: Their discovery stemmed from a broad, random screening program for novel herbicides.

-

Amchem Products Inc. in the USA: Similar to May & Baker, their finding was the result of extensive screening of chemical compounds for herbicidal properties.

This independent convergence of discovery underscored the potent and readily apparent herbicidal efficacy of this specific substituted iodobenzonitrile. Ioxynil, along with its brominated counterpart bromoxynil, proved to be exceptionally effective for the post-emergence control of broadleaf weeds in cereal crops.[6]

PART 2: Synthesis of Substituted Iodobenzonitriles: A Chemist's Toolkit

The synthesis of substituted iodobenzonitriles is accomplished through a versatile array of organic reactions. The selection of a particular synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials. This section outlines the principal synthetic strategies.

Iodination of Benzonitriles

The direct iodination of a pre-existing substituted benzonitrile offers a direct and often efficient route. The regiochemical outcome of the iodination is governed by the electronic properties of the substituents already present on the aromatic nucleus.

General Protocol for Electrophilic Iodination:

-

Reactants: A substituted benzonitrile, an iodinating agent (e.g., I₂, N-iodosuccinimide (NIS)), and frequently an oxidizing agent or a catalyst.

-

Solvent: A suitable inert solvent capable of dissolving the reactants, such as acetic acid or acetonitrile.

-

Procedure: The substituted benzonitrile is dissolved in the chosen solvent, followed by the addition of the iodinating agent. The reaction mixture is stirred at a predetermined temperature for a sufficient duration to ensure complete conversion.

-

Work-up: The reaction is quenched, and the desired product is isolated and purified, typically through liquid-liquid extraction and column chromatography.

The Sandmeyer Reaction: A Classic and Reliable Route

The Sandmeyer reaction stands as a cornerstone of aromatic chemistry, providing a robust method for the introduction of an iodine atom onto an aromatic ring, commencing from an amino-substituted benzonitrile.[7] This multi-step transformation involves the diazotization of the primary amino group, followed by a displacement reaction with an iodide salt.

Experimental Protocol for Sandmeyer Reaction:

-

Diazotization:

-

The amino-substituted benzonitrile is dissolved in a mineral acid solution (e.g., aqueous HCl or H₂SO₄) and the resulting mixture is cooled to 0-5 °C using an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, while carefully maintaining the low temperature. This in situ generation yields the corresponding diazonium salt.

-

-

Iodination:

-

In a separate vessel, an aqueous solution of potassium iodide (KI) is prepared.

-

The cold diazonium salt solution is added portion-wise to the KI solution, which results in the evolution of nitrogen gas.

-

The reaction mixture is typically allowed to warm to ambient temperature to drive the reaction to completion.

-

-

Work-up and Purification:

-

The product is extracted into a suitable organic solvent.

-

The organic phase is washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

Synthesis from Arylhydrazines

A more contemporary and often more efficient methodology for the synthesis of aryl iodides, including iodobenzonitriles, utilizes arylhydrazines as the starting material.[8] This approach is notable for often being metal- and base-free.

General Protocol for Synthesis from Arylhydrazines:

-

Reactants: An arylhydrazine hydrochloride and elemental iodine (I₂).

-

Solvent: Dimethyl sulfoxide (DMSO) is a commonly employed solvent for this transformation.

-

Procedure: The arylhydrazine hydrochloride and iodine are combined in DMSO and heated (e.g., at 60°C) for a period of several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated via extraction and purified by chromatographic techniques.

Evolution of Synthetic Methods for Aryl Iodides

The synthesis of aryl iodides, a pivotal step in the preparation of numerous substituted iodobenzonitriles, has undergone significant evolution. While early methods often necessitated harsh reaction conditions, the advent of modern synthetic organic chemistry has ushered in milder and more versatile alternatives, including palladium-catalyzed cross-coupling reactions and innovative photochemical methods.[9][10]

PART 3: Applications and Biological Activity

The unique structural motif of a nitrile group and an iodine atom appended to a benzene ring imparts a diverse array of biological properties to these molecules.

Herbicidal Activity: The Cornerstone Application

The most prominent and economically significant application of substituted iodobenzonitriles lies in the agricultural sector as herbicides.

Ioxynil and related herbicidal benzonitriles exert their phytotoxic effects by inhibiting photosynthesis in susceptible plant species. Specifically, they disrupt the electron transport chain within Photosystem II (PSII) in the chloroplasts. This blockage leads to the accumulation of highly reactive oxygen species (ROS), which in turn cause rapid cellular damage and ultimately, plant death.

Caption: Inhibition of Photosystem II by Ioxynil.

Medicinal Chemistry and Drug Discovery

The benzonitrile scaffold is a highly valued pharmacophore in the field of drug design. The nitrile group can function as a hydrogen bond acceptor and as a bioisosteric replacement for other functional groups.[11] The incorporation of an iodine atom can further modulate a compound's physicochemical properties, such as its lipophilicity and its binding affinity for biological targets.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzonitriles is exquisitely sensitive to the nature and positioning of substituents on the aromatic ring.[12][13]

-

Herbicidal Activity: For potent herbicidal activity, the presence of a hydroxyl group at the 4-position and two iodine atoms at the 3- and 5-positions, as seen in ioxynil, is paramount for effective inhibition of photosynthesis.

-

Therapeutic Potential: In the context of medicinal chemistry, the substitution pattern is meticulously tailored to achieve specific and high-affinity interactions with target enzymes or receptors. For instance, the strategic placement of different halogen atoms can profoundly influence a compound's selectivity and potency as an enzyme inhibitor.[14]

Therapeutic Targets and Mechanisms of Action

While the herbicidal mechanism of action is well-established, the therapeutic mechanisms of substituted iodobenzonitriles are more varied and are contingent upon the specific molecular structure and its intended biological target. Drugs containing the benzonitrile moiety have been successfully developed to address a wide spectrum of clinical disorders.[11] The nitrile group can engage in critical interactions within the active site of an enzyme, while the overall substitution pattern dictates the compound's specificity and pharmacological profile.[15]

For example, certain benzonitrile derivatives have been explored as:

-

Anti-inflammatory agents: Through the inhibition of key enzymes in the inflammatory cascade.

-

Anticancer agents: By targeting protein kinases or other macromolecules that are essential for the proliferation of cancer cells.[14]

-

Antiviral or antibacterial agents: By interfering with vital microbial enzymes.

The successful development of such therapeutic agents is heavily reliant on a deep and nuanced understanding of the structure-activity relationships that govern their interactions with biological macromolecules.

Caption: Key factors in the SAR of iodobenzonitriles.

Conclusion

The scientific journey of substituted iodobenzonitriles, from the serendipitous discovery of ioxynil to their rational design as potential therapeutic agents, epitomizes the dynamic and evolving nature of chemical research. Their synthesis, which is rooted in classical organic reactions and continues to advance with modern methodologies, provides access to a rich and diverse chemical space. The profound impact of these compounds on modern agriculture is well-established, and their untapped potential in medicinal chemistry continues to be a vibrant and exciting area of exploration. For researchers engaged in drug development, a thorough understanding of the history, synthesis, and structure-activity relationships of substituted iodobenzonitriles provides an invaluable foundation for the design of novel and effective molecules.

References

- 1. Iodine (medical use) - Wikipedia [en.wikipedia.org]

- 2. civilwarmed.org [civilwarmed.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmalogic effects of benzonitrile on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety data for 3-Hydroxy-4-iodobenzonitrile handling

An In-Depth Guide to the Safe Handling of 3-Hydroxy-4-iodobenzonitrile

This document provides a comprehensive technical guide on the health and safety protocols for handling this compound (CAS No. 210962-75-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a self-validating system of laboratory safety.

Introduction and Compound Profile

This compound is a halogenated aromatic compound utilized as a building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring hydroxyl, iodo, and nitrile functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide outlines the critical safety data, exposure control measures, and emergency procedures required for the responsible use of this compound in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 210962-75-7 | |

| Molecular Formula | C₇H₄INO | |

| Molecular Weight | 247.017 g/mol | [2] |

| Appearance | Solid or viscous liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | |

| Water Solubility | Low (Predicted) | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Understanding these hazards is the first step in a robust risk assessment.

Signal Word: Warning

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

These classifications indicate that the compound poses a significant risk of acute toxicity through multiple exposure routes and is an irritant to the skin, eyes, and respiratory system.[4] Chronic effects have not been fully investigated, and the compound should be handled as potentially hazardous with unknown long-term toxicities.[6]

Risk Assessment Workflow

A task-specific risk assessment must be performed before any work with this compound begins. This involves evaluating the hazards, identifying the potential for exposure based on the experimental protocol, and implementing appropriate control measures.

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling Protocols and Exposure Controls

Minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted inside a properly operating chemical fume hood.[7][8] This is the primary defense against inhaling dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors outside the fume hood.[9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Table 2: Recommended Personal Protective Equipment

| Protection | Specification | Rationale and Best Practices |

| Eye/Face | ANSI Z87.1-rated safety goggles or a face shield.[5] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand | Disposable nitrile gloves (minimum).[5] | Prevents direct skin contact. Check gloves for integrity before use and remove them carefully to avoid contaminating skin.[3] Consider double-gloving for enhanced protection.[5] |

| Body | Long-sleeved lab coat. | Protects skin and personal clothing from contamination.[5] |

| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter may be required if working outside a fume hood or if dust formation is significant.[7] | Use is based on a task-specific risk assessment. Always follow institutional guidelines for respirator use. |

Step-by-Step Protocol for Weighing and Handling

-

Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Weighing:

-

Place a clean weigh boat on an analytical balance inside the fume hood and tare it.

-

Carefully dispense the solid this compound onto the weigh boat using a clean spatula. Avoid creating dust. If the compound is a viscous liquid, use a positive displacement pipette.

-

Record the mass.

-

-

Transfer:

-

Carefully transfer the weighed compound into the receiving vessel (e.g., flask, vial).

-

If dissolving, add the solvent slowly using a pipette to avoid splashing.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces within the fume hood immediately.

-

Seal the primary container of this compound tightly.

-

Dispose of the weigh boat and any other contaminated disposable items as hazardous waste.

-

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and face thoroughly after handling.[7][9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated place.[3][8] The recommended storage temperature is 2-8°C.

-

Container: Keep the container tightly closed to prevent moisture and air exposure.[2]

-

Light Sensitivity: Protect from direct sunlight and light exposure.[3][7][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[7][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

First Aid Measures

Table 3: First Aid for Exposure to this compound

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [3][7] |

Spill and Leak Response

-

Small Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed, labeled container, and dispose of as hazardous waste.[5][7] Avoid generating dust.[9]

-

Large Spills: Evacuate the area immediately. Prevent the spill from entering drains.[9] Contact your institution's environmental health and safety department for assistance.

-

Ventilation: Ensure the area is well-ventilated during cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.[5]

-

Containers: Leave chemicals in their original or appropriately labeled containers. Do not mix with other waste.[9]

-

Regulations: Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[3][9]

-

Empty Containers: Handle uncleaned containers as you would the product itself.[9]

Conclusion

This compound is a valuable research chemical that poses significant health hazards if handled improperly. Adherence to the protocols outlined in this guide—including consistent use of engineering controls and PPE, careful execution of handling procedures, and preparedness for emergencies—is essential for mitigating risk. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

- 1. This compound Supplier in China [nj-finechem.com]

- 2. Benzonitrile, 3-Hydroxy-4-Iodo- | Properties, Uses, Safety, Supplier China | High-Purity Chemical Manufacturer [nj-finechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemical-label.com [chemical-label.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nextsds.com [nextsds.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3-Hydroxy-4-iodobenzonitrile for the Research Scientist

For the discerning researcher in drug discovery and chemical synthesis, the quality of starting materials is not merely a matter of preference but a foundational pillar of experimental success. 3-Hydroxy-4-iodobenzonitrile (CAS No. 210962-75-7), a versatile substituted benzonitrile, presents itself as a valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of hydroxyl, iodo, and nitrile functional groups offers multiple avenues for synthetic transformations, making it a reagent of significant interest.

This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality control, handling, and applications in modern organic synthesis. The information presented herein is intended to empower researchers to make informed decisions when sourcing and utilizing this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Landscape: Sourcing this compound

The acquisition of high-purity this compound is the first critical step in its successful application. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and in a range of quantities. When selecting a supplier, it is imperative to consider not only the cost but also the supplier's reputation, the availability of comprehensive analytical documentation, and the stated purity.

Below is a comparative summary of prominent commercial suppliers of this compound:

| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Key Documentation Offered |

| Sigma-Aldrich | AMBH97F07674 | ≥95% | 250 mg, 1 g, 5 g | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| Apollo Scientific | OR91560 | 96% | 1 g, 5 g, 10 g, 25 g | Typical Batch CoA, SDS |

| Ambeed | A640022 | >95% | 250 mg, 1 g, 5 g | CoA, SDS |

| ChemicalBook | CB72583857 | Varies by supplier | Varies by supplier | Links to various suppliers, SDS may be available |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The following workflow illustrates a logical process for selecting a suitable supplier for your research needs.

Caption: Workflow for Supplier Selection of this compound.

Quality Control and Verification: A Non-Negotiable Protocol

The stated purity on a supplier's website is a useful starting point, but for applications in sensitive downstream processes such as catalysis or multi-step synthesis, independent verification is paramount. A robust incoming quality control (QC) protocol ensures that the material meets the required specifications and that any batch-to-batch variability is identified and accounted for.

The Certificate of Analysis (CoA): A Researcher's First Point of Scrutiny

A detailed Certificate of Analysis is a critical document that should be requested from the supplier for the specific lot being purchased. It provides a wealth of information beyond a simple purity percentage. Key parameters to examine on a CoA include:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself, if provided, can reveal the presence of minor impurities that may not be reflected in the numerical purity value.

-

Identity Confirmation: This is often verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.

-

Appearance: A simple but important parameter. The compound is expected to be a solid. Any deviation from this should be noted.

-

Solvent Residue: For some applications, the presence of residual solvents from the synthesis and purification process can be detrimental. A CoA may include information on residual solvent levels, often determined by GC.

In-House Verification: An Experimental Protocol

Even with a comprehensive CoA, it is good laboratory practice to perform in-house verification of the material's identity and purity. The following is a general protocol for the quality control of a newly received batch of this compound.

Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

Deuterated solvent for NMR (e.g., DMSO-d₆)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or formic acid (for HPLC mobile phase)

-

NMR spectrometer

-

HPLC system with a UV detector and a C18 column

Protocol:

-

Sample Preparation for NMR:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved before analysis.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Expected Signals: The spectrum should show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns should be consistent with the structure of this compound. The integration of the signals should correspond to the number of protons.

-

Analyze the spectrum for the presence of any unexpected signals, which may indicate impurities.

-

-

Sample Preparation for HPLC:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a working solution at a concentration of ~0.1 mg/mL.

-

Filter the working solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA).

-

Inject the prepared sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Expected Result: A major peak corresponding to this compound should be observed. The purity can be estimated by the area percentage of this peak relative to the total area of all peaks in the chromatogram.

-

The following diagram outlines the incoming quality control workflow.

Caption: Incoming Quality Control Workflow for Chemical Reagents.

Safe Handling and Storage

Substituted benzonitriles, including this compound, should be handled with appropriate care in a laboratory setting. Adherence to safety protocols is essential to minimize risk to personnel.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture absorption and degradation.

-

Keep in a cool, dry, and dark place to protect from light and heat, which can cause decomposition. A recommended storage temperature is often between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The hydroxyl group can undergo O-alkylation or O-acylation. The iodo group is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the 4-position.